molecular formula C11H15NO B11751579 1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile

1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile

Cat. No.: B11751579
M. Wt: 177.24 g/mol
InChI Key: WYBJAGQLKPHKFP-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile is an organic compound that features a cyclohexane ring substituted with a cyclopropylmethyl group, a ketone, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation to generate cyclopropyl intermediates . These intermediates can then be further reacted with appropriate reagents to introduce the ketone and nitrile functionalities.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts such as cobalt or palladium to facilitate the formation of cyclopropyl rings . The subsequent introduction of the ketone and nitrile groups can be achieved through controlled oxidation and substitution reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Ammonia or primary amines under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclohexanone: A cyclohexane ring with a ketone group.

    Cyclohexanecarbonitrile: A cyclohexane ring with a nitrile group.

Uniqueness: 1-(Cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile is unique due to the presence of both a cyclopropylmethyl group and a nitrile group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-oxocyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-8-11(7-9-1-2-9)5-3-10(13)4-6-11/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBJAGQLKPHKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCC(=O)CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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